JTC-017 in Brain-Gut Axis: Quantified Attenuation of Hippocampal Noradrenaline Release vs. α-Helical CRH
In an in vivo microdialysis study of anesthetized rats subjected to acute colorectal distention (CRD) at 60 mmHg, intrahippocampal administration of the nonselective peptide antagonist α-helical CRH (1.25 μg/kg) reduced distention-induced hippocampal noradrenaline release by approximately 45% relative to vehicle controls. Under identical experimental conditions, systemic intraperitoneal administration of JTC-017 (10 mg/kg) produced a comparable magnitude of attenuation, reducing noradrenaline release by approximately 48% [1]. This demonstrates that JTC-017 achieves equivalent functional blockade of central stress-responsive noradrenergic signaling to the peptide antagonist but via systemic administration, confirming its ability to cross the blood-brain barrier and engage central CRHR1 in vivo.
| Evidence Dimension | Hippocampal noradrenaline release attenuation (% reduction vs. vehicle) |
|---|---|
| Target Compound Data | JTC-017 (10 mg/kg, i.p.): ~48% reduction |
| Comparator Or Baseline | α-helical CRH (1.25 μg/kg, intrahippocampal): ~45% reduction |
| Quantified Difference | No significant difference (comparable efficacy) |
| Conditions | In vivo microdialysis in anesthetized male Wistar rats; 60 mmHg colorectal distention stimulus; noradrenaline measured via HPLC-ECD |
Why This Matters
This head-to-head comparison confirms that systemic JTC-017 recapitulates the central functional antagonism achieved by direct intracranial delivery of the peptide antagonist, validating its utility for peripheral administration in studies requiring brain CRHR1 blockade.
- [1] Saito K, Kasai T, Nagura Y, Ito H, Kanazawa M, Fukudo S. Corticotropin-releasing hormone receptor 1 antagonist blocks brain-gut activation induced by colonic distention in rats. Gastroenterology. 2005;129(5):1533-1543. (Figure 2: Hippocampal noradrenaline release data). doi:10.1053/j.gastro.2005.08.027 View Source
